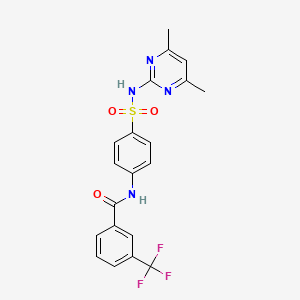

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C16H16N4O5S . It has a molecular weight of 376.39 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.39 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Fluorescence Binding Studies

A study by Meng et al. (2012) explored the synthesis of derivatives including one similar to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide. They investigated the interactions of these compounds with bovine serum albumin through fluorescence and UV–vis spectral studies, providing insights into the binding dynamics and conformational changes in proteins (Meng et al., 2012).

Biological Activity in Analgesic and Anti-inflammatory Applications

Gein et al. (2018) studied compounds obtained by reacting methyl aroylpyruvates with a similar pyrimidine derivative, focusing on their analgesic and anti-inflammatory activities. This highlights a potential application in pain relief and inflammation management (Gein et al., 2018).

Antimicrobial Activity

Another study by Gein et al. (2020) synthesized derivatives for examining their antimicrobial activity. This research suggests potential use in combating microbial infections (Gein et al., 2020).

Application in Quality Control of Pharmaceuticals

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for substances related to this compound. This indicates its relevance in pharmaceutical quality control processes (Ye et al., 2012).

Mitosis Inhibition in Plant Cells

Merlin et al. (1987) discovered that certain benzamide derivatives, like the one , can inhibit mitosis in plant cells. This finding could be significant for agricultural and botanical studies (Merlin et al., 1987).

Anti-Tubercular Scaffold Development

Nimbalkar et al. (2018) synthesized benzamide derivatives for testing against Mycobacterium tuberculosis. This underscores its potential in developing treatments for tuberculosis (Nimbalkar et al., 2018).

Histone Deacetylase Inhibition for Cancer Therapy

Zhou et al. (2008) highlighted the role of a similar compound in inhibiting histone deacetylases, a vital target in cancer treatment (Zhou et al., 2008).

Antiviral Activity Against Orthopoxvirus

Selvam et al. (2006) tested derivatives for their effectiveness against vaccinia and cowpox virus, indicating a potential role in antiviral therapies (Selvam et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S/c1-12-10-13(2)25-19(24-12)27-31(29,30)17-8-6-16(7-9-17)26-18(28)14-4-3-5-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,28)(H,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLJDZAWZJJBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2395621.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)

![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2395633.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395641.png)